1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine
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Overview
Description
1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine is a complex organic compound that features a unique structure combining a hexahydropyrrolo[1,2-A]pyrazine ring with a phenylmethanamine group
Preparation Methods
The synthesis of 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H21N3/c15-10-12-4-1-2-6-14(12)17-9-8-16-7-3-5-13(16)11-17/h1-2,4,6,13H,3,5,7-11,15H2 |
InChI Key |
VEXQRCFMXSEIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=CC=C3CN |
Origin of Product |
United States |
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